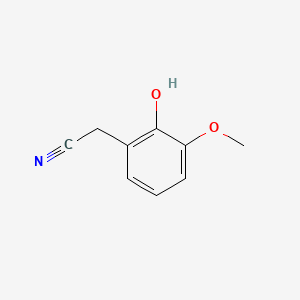

2-Hydroxy-3-methoxyphenylacetonitrile

Description

Significance of Cyanohydrin Derivatives in Synthetic and Medicinal Chemistry Research

Cyanohydrins are a class of organic compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. pearson.com They are highly valuable and versatile building blocks in organic synthesis. rsc.org Their dual functionality allows for a wide range of chemical transformations, making them crucial intermediates in the preparation of α-hydroxy acids, β-amino alcohols, and various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. rsc.orglibretexts.org

In medicinal chemistry, the cyanohydrin moiety has been incorporated into molecules designed as inhibitors for enzymes such as proteases. acs.org For instance, cyanohydrin derivatives have been synthesized and evaluated for their potential as inhibitors of the enterovirus 71 3C protease, demonstrating the direct application of this functional group in the development of antiviral agents. acs.org The ability to synthesize enantiomerically pure cyanohydrins, often through enzymatic catalysis, further enhances their importance in the creation of chiral drugs. rsc.org

Overview of Arylacetonitriles as Versatile Chemical Intermediates

Arylacetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are another class of indispensable intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and condensation reactions. This reactivity makes arylacetonitriles key precursors for a diverse array of pharmaceuticals, including analgesics, anti-inflammatory agents, and cardiovascular drugs.

The synthesis of complex molecular architectures often relies on the strategic use of arylacetonitriles. For example, p-methoxyphenylacetonitrile is a known precursor in various synthetic routes. sigmaaldrich.com The reactivity of the benzylic position also allows for further functionalization, expanding the synthetic utility of this class of compounds.

Research Landscape and Knowledge Gaps for 2-Hydroxy-3-methoxyphenylacetonitrile

The specific research landscape for this compound appears to be in its nascent stages. While it is recognized as a chemical intermediate, detailed studies on its synthesis, reactivity, and applications are not widely available in peer-reviewed literature. Major chemical suppliers classify it as a "rare" chemical and may not provide extensive analytical data. sigmaaldrich.com

Furthermore, while its potential as an intermediate in pharmaceutical and agrochemical research is noted, concrete examples of its application in the synthesis of specific bioactive molecules are limited in the public domain. The unique substitution pattern of the aromatic ring suggests that it could impart specific electronic and steric properties to target molecules, a hypothesis that warrants further investigation. The exploration of its reactivity, particularly the interplay between the hydroxyl, methoxy (B1213986), and cyanomethyl groups, remains a fertile area for future research.

Table 2: Comparison of Related Arylacetonitrile Compounds

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Noted Applications/Properties | Source |

| 4-Hydroxy-3-methoxyphenylacetonitrile (B1293680) | C₉H₉NO₂ | Positional isomer (hydroxyl at C4) | Intermediate for the narcotic propanidid; synthesis of homovanillic acid derivatives. | google.com |

| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | Lacks the hydroxyl group | Synthesis of immunogens, melatoninergic phenylalkylamides, and antispasmodic agents. | sigmaaldrich.com |

| (2-Methoxyphenyl)acetonitrile | C₉H₉NO | Lacks the hydroxyl group | Precursor for various substituted compounds. | nih.gov |

This table is for comparative purposes and highlights the distinct nature of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-6-10)9(8)11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPGOFBJMBBPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195597 | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42973-56-8 | |

| Record name | 2-Hydroxy-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42973-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042973568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42973-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3-METHOXYBENZENEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS53NK7JPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Chemistry of 2 Hydroxy 3 Methoxyphenylacetonitrile

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.govnih.gov This approach is particularly valuable for creating stereochemically pure molecules. nih.gov Biocatalysis, which utilizes natural or engineered enzymes to perform chemical transformations, offers significant advantages in terms of reaction specificity and milder operating conditions, aligning with the principles of green chemistry. ebi.ac.ukwikipedia.org

Hydroxynitrile Lyase (HNL)-Mediated Enantioselective Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of a cyanide group from hydrogen cyanide (HCN) or a surrogate to the carbonyl carbon of an aldehyde or ketone. d-nb.inforesearchgate.net This reaction produces an optically active cyanohydrin. The process is reversible, and in nature, HNLs are involved in the defensive mechanism of plants by breaking down cyanohydrins to release toxic HCN. ekb.egresearchgate.net For synthetic chemists, the reverse reaction is a highly efficient method for establishing a chiral center. researchgate.net

The reaction involves the nucleophilic attack of a cyanide ion on the prochiral carbonyl compound. The enzyme's chiral active site directs the attack to one face of the carbonyl, resulting in the preferential formation of either the (R)- or (S)-enantiomer of the cyanohydrin. d-nb.info

The substrate scope of hydroxynitrile lyases can be broad, though individual enzymes often show preferences for certain classes of substrates. Many HNLs, particularly S-selective enzymes from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL), readily accept a variety of aromatic and heteroaromatic aldehydes. ekb.eg While direct experimental data for the HNL-catalyzed synthesis of 2-Hydroxy-3-methoxyphenylacetonitrile from 2-hydroxy-3-methoxybenzaldehyde (B140153) is not extensively documented in dedicated studies, the known substrate tolerance of HNLs provides a strong basis for its feasibility.

Research has demonstrated that HNLs can effectively convert substituted benzaldehydes. For instance, the wild-type MeHNL has been used to convert 3-phenoxy-benzaldehyde with excellent enantiomeric excess (ee). nih.gov Furthermore, protein engineering, such as the W128A mutation in MeHNL, has been shown to increase the enzyme's activity towards bulky substrates like 4-hydroxymandelonitrile (B80859) by enlarging the active-site channel. researchgate.net This suggests that HNLs could be successfully applied or engineered for efficient conversion of 2-hydroxy-3-methoxybenzaldehyde.

The stereoselectivity of the reaction is a critical parameter, with many HNL-catalyzed reactions achieving over 95% ee. The table below presents data for various substituted aromatic aldehydes, illustrating the high degree of stereoselectivity commonly achieved with HNLs.

Table 1: Stereoselectivity of HNLs with Various Aromatic Aldehydes This table presents illustrative data from analogous compounds, as specific values for 2-hydroxy-3-methoxybenzaldehyde are not available in the cited literature.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| MeHNL (wild-type) | 3-Phenoxy-benzaldehyde | (S)-3-Phenoxy-benzaldehyde cyanohydrin | 97% | nih.gov |

| (R)-PaHNL | 1-Naphthaldehyde | (R)-2-Hydroxy-2-(naphthalen-1-yl)ethanenitrile | >95% | acs.org |

The efficiency and stereoselectivity of HNL-catalyzed cyanohydrin synthesis are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and the solvent system.

pH: The pH of the aqueous phase is crucial. A low pH (typically between 4.0 and 5.5) is often employed to suppress the non-enzymatic, racemic background reaction, which would otherwise lower the enantiomeric excess of the product. nih.gov However, some studies have successfully used higher pH values (above 6.0) with highly selective enzymes like MeHNL, achieving excellent conversion and enantiopurity. nih.gov

Temperature: Lower temperatures (e.g., 5-10 °C) are generally favored as they further reduce the rate of the non-enzymatic side reaction, thereby maximizing stereoselectivity. nih.gov

Solvent Systems: HNL-catalyzed reactions are often performed in biphasic systems, consisting of an aqueous buffer phase containing the enzyme and an organic solvent phase where the substrate and product are dissolved. The choice of organic solvent is critical; solvents like diethyl ether, diisopropyl ether (DIPE), or methyl tert-butyl ether (MTBE) are commonly used. nih.govresearchgate.net The organic solvent affects substrate and product solubility, mass transfer rates, and enzyme stability. For instance, diethyl ether was found to be a highly suitable solvent for the HNL from Eriobotrya japonica. nih.gov

Table 2: Exemplary Optimized Reaction Conditions This table shows typical optimized conditions for HNL-catalyzed reactions with analogous substrates.

| Parameter | Optimal Condition | Rationale | Reference |

|---|---|---|---|

| pH | 4.0 - 5.5 | Suppresses chemical background reaction | nih.gov |

| Temperature | 5 - 10 °C | Reduces rate of non-enzymatic reaction | nih.gov |

The catalytic activity and substrate specificity of HNLs are dictated by their three-dimensional structure and the specific amino acid residues within their active sites. HNLs belong to several protein superfamilies, including the α/β-hydrolase fold and cupin families. d-nb.infoekb.eg

HNLs with an α/β-hydrolase fold, such as MeHNL, possess a catalytic triad (B1167595) (typically Ser-His-Asp) similar to esterases. researchgate.net However, in HNLs, the active site serine acts as a base to deprotonate the substrate's hydroxyl group during the cleavage reaction (or protonate the cyanide ion in the synthetic direction), rather than as a nucleophile. ekb.eg The architecture of the active site creates a specific environment that binds the aldehyde substrate and facilitates the stereoselective attack of the cyanide ion. The flexibility of hydrophobic residues at the entrance to the active site can regulate its size, allowing the enzyme to accommodate a variety of substrates. Structural studies and molecular dynamics simulations have shown that this flexibility is key to the broad substrate specificity of some S-HNLs.

In zinc-containing HNLs, a catalytic zinc ion plays a crucial role in the reaction mechanism, likely by coordinating the cyanohydrin. Understanding these structure-function relationships allows for the rational design and engineering of HNLs to improve their activity, stability, and specificity for non-natural substrates like 2-hydroxy-3-methoxybenzaldehyde. researchgate.net

Applications of Chiral Cyanohydrin Intermediates in Stereoselective Synthesis

Optically active cyanohydrins are highly versatile building blocks in organic synthesis. researchgate.net The presence of both a hydroxyl and a nitrile group on the same carbon atom allows for a multitude of subsequent chemical transformations, providing access to other important classes of chiral compounds while preserving the stereochemical integrity of the chiral center.

One of the most significant applications of chiral cyanohydrins is their conversion into enantiomerically pure α-hydroxy carboxylic acids. These acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The transformation is typically achieved through the hydrolysis of the nitrile group under acidic or basic conditions. For example, treating the cyanohydrin with concentrated hydrochloric acid can effectively convert the nitrile into a carboxylic acid. This process provides a direct and efficient two-step, one-pot synthesis of a chiral α-hydroxy carboxylic acid from a prochiral aldehyde, proceeding via the HNL-catalyzed cyanohydrin formation followed by chemical hydrolysis. While specific studies on the hydrolysis of this compound are not detailed in the literature, this general and reliable method would be the standard approach for its conversion to 2-hydroxy-3-methoxymandelic acid.

Enantioselective Transformation to α-Hydroxy Aldehydes and Ketones

The conversion of cyanohydrins, such as this compound, into enantiomerically enriched α-hydroxy aldehydes and ketones represents a valuable transformation in organic synthesis. These products are significant building blocks for pharmaceuticals and fine chemicals. nih.gov Biocatalytic approaches are particularly prominent in achieving the high selectivity required for these transformations.

Thiamine diphosphate-dependent lyases (ThDP-lyases) can be employed to catalyze the carboligation of aldehydes, leading to the formation of enantiopure α-hydroxy ketones from inexpensive starting materials. nih.gov Furthermore, redox processes using whole-cell biocatalysts or isolated enzymes offer effective strategies. For instance, α-diketones can be selectively reduced to form enantiopure α-hydroxy ketones. nih.gov Enzymes such as 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii have demonstrated the ability to catalyze the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org

Another major strategy involves the use of hydrolases, particularly lipases, in dynamic kinetic resolutions (DKRs) of racemic α-hydroxy ketones. nih.gov While a standard kinetic resolution is limited to a 50% theoretical yield, a DKR process incorporates in situ racemization of the remaining substrate, enabling conversions greater than 90% with high enantiomeric excess (>99%). nih.gov Additionally, certain enzymes can catalyze the NADPH-dependent reduction of α-ketoaldehydes and α-keto esters to produce the corresponding α-hydroxy aldehydes and α-hydroxy esters with high stereoselectivity. google.com The regio- and stereoselective reduction of α-dicarbonyl compounds is crucial, with enzymes showing specificity for reducing the keto group proximal to the smaller alkyl terminus. rsc.orggoogle.com

Asymmetric Synthesis of β-Hydroxyamides from Cyanohydrins

Cyanohydrins are versatile intermediates that can be elaborated into a variety of functional groups, including β-hydroxyamides. The synthesis of chiral β-hydroxyamides is of significant interest due to their presence in biologically active natural products and their utility as synthetic intermediates. redalyc.orguniovi.es

A common pathway involves the reduction of the nitrile group of a cyanohydrin to a primary amine, followed by acylation. The reduction of the cyanohydrin can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (BH₃·SMe₂) to yield a β-amino alcohol. redalyc.orgunizin.org This intermediate can then be acylated with an appropriate acyl chloride or carboxylic acid to furnish the target β-hydroxyamide. The enantioselectivity of the final product is contingent on the stereochemistry of the starting cyanohydrin. Therefore, employing an enantiomerically pure cyanohydrin, such as the (R)- or (S)-enantiomer of this compound, is critical for the asymmetric synthesis of the corresponding β-hydroxyamide.

Recent advancements have focused on cascade reactions. For example, a one-pot conversion of β-ketonitriles into β-hydroxyamides has been developed using a ruthenium(II) catalyst in water. uniovi.es This process involves the initial hydration of the nitrile to a β-ketoamide, which then undergoes transfer hydrogenation of the ketone to give the β-hydroxyamide. uniovi.es While this method starts from β-ketonitriles, it highlights the potential for nitrile hydration and reduction in the synthesis of this compound class.

Advanced Organic Synthesis Routes

Nucleophilic Addition of Cyanide to Functionalized Benzaldehydes

The primary and most direct method for synthesizing this compound is through the nucleophilic addition of a cyanide source to its corresponding aldehyde precursor, 2-hydroxy-3-methoxybenzaldehyde. This reaction is a classic example of cyanohydrin formation, a reversible and fundamental carbon-carbon bond-forming reaction in organic chemistry. unizin.orglibretexts.org The process is typically performed by reacting the aldehyde with hydrogen cyanide (HCN) or, more safely, by generating HCN in situ. libretexts.orgualberta.ca This is often achieved by mixing the aldehyde with an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and then adding a mineral acid like sulfuric acid to adjust the pH to a range of 4-5, which has been found to provide the fastest reaction rate. libretexts.orglibretexts.org

The general reaction is favored for aldehydes and unhindered ketones. libretexts.org The resulting cyanohydrin contains both a hydroxyl and a nitrile functional group, making it a versatile intermediate for further chemical transformations. unizin.orglibretexts.org

Cyanohydrin Formation Mechanisms

The formation of a cyanohydrin from an aldehyde like 2-hydroxy-3-methoxybenzaldehyde proceeds via a nucleophilic addition mechanism. libretexts.orgfiveable.me The reaction is base-catalyzed, as a base is required to generate the cyanide anion (:CN⁻), which is a much stronger nucleophile than its conjugate acid, HCN. unizin.orglibretexts.org

The mechanism involves two key steps:

Nucleophilic Attack: The cyanide ion acts as the nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org The polarity of the carbon-oxygen double bond (Cδ+=Oδ-) makes the carbonyl carbon susceptible to this attack. libretexts.orgdocbrown.info This step results in the formation of a tetrahedral alkoxide intermediate, with the electrons from the carbonyl π-bond moving to the oxygen atom. libretexts.orglibretexts.org

Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source present in the reaction mixture, such as an HCN molecule, water, or a hydronium ion. libretexts.orglibretexts.org This step yields the final cyanohydrin product, this compound, and regenerates the cyanide ion catalyst. unizin.orglibretexts.org

Because the initial nucleophilic attack can occur from either face of the planar carbonyl group with equal probability, the reaction with an achiral aldehyde typically produces a racemic mixture of two enantiomers, unless a chiral catalyst is used. science-revision.co.uk

Catalyst Systems for Enhanced Efficiency and Selectivity (e.g., DOWEX resins)

To improve the efficiency, safety, and recyclability of cyanohydrin synthesis, various catalyst systems have been developed. A notable example is the use of cation exchange resins like DOWEX® 50WX4. orientjchem.org This strong acid resin can be used in conjunction with sodium cyanide (NaCN) in a solvent like acetonitrile (B52724) to facilitate the formation of cyanohydrins from a variety of aldehydes in high yields (85-95%) and with short reaction times (60-120 minutes). orientjchem.org The DOWEX resin acts as a recyclable catalyst, offering a more convenient and potentially greener alternative to using soluble acids. orientjchem.org

The table below summarizes the effectiveness of the NaCN/DOWEX® system for the cyanation of various benzaldehyde (B42025) derivatives, demonstrating the general applicability of this catalytic method.

Table 1: Synthesis of Cyanohydrins using NaCN/DOWEX® 50WX4 System

| Aldehyde Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-Hydroxy-2-phenylacetonitrile | 60 | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2-hydroxyacetonitrile | 70 | 94 |

| 4-Methylbenzaldehyde | 2-Hydroxy-2-(p-tolyl)acetonitrile | 80 | 92 |

| 4-Methoxybenzaldehyde | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | 60 | 95 |

| 3-Nitrobenzaldehyde | 2-Hydroxy-2-(3-nitrophenyl)acetonitrile | 120 | 85 |

Data adapted from a study on the NaCN/DOWEX® system, illustrating typical reaction conditions and outcomes. orientjchem.org

In addition to ion-exchange resins, chiral Lewis acids and small molecule organocatalysts, such as cyclic dipeptides, have been investigated to achieve enantioselective cyanohydrin synthesis. redalyc.orgnih.gov These catalysts create a chiral environment around the aldehyde, favoring the attack of the cyanide nucleophile on one face of the carbonyl group over the other, leading to an excess of one enantiomer.

One-Pot Multicomponent Reactions for α-Amino Nitrile Derivatives

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. For the synthesis of α-amino nitrile derivatives, the Strecker reaction is the most prominent MCR. researchgate.net In a classical Strecker synthesis, an aldehyde (such as 2-hydroxy-3-methoxybenzaldehyde) reacts with an amine and a cyanide source (e.g., trimethylsilyl (B98337) cyanide - TMSCN) to form an α-amino nitrile.

This reaction can be catalyzed by various substances, including bismuth(III) nitrate, which has been shown to be an inexpensive, non-toxic, and reusable catalyst for this transformation. researchgate.net The reaction proceeds efficiently at room temperature, offering high yields and a simple work-up procedure. researchgate.net The resulting α-amino nitrile, derived from 2-hydroxy-3-methoxybenzaldehyde, would be a structurally related but distinct compound from this compound, featuring an amino group instead of a hydroxyl group at the α-position.

Other MCRs can be used to generate different heterocyclic structures. For instance, a three-component reaction between an aldehyde, malononitrile, and 4-hydroxycoumarin (B602359) can yield 2-amino-pyrano[3,2-c]chromene derivatives. researchgate.netacademie-sciences.fr These reactions showcase the versatility of aldehydes in constructing complex molecular scaffolds in a single pot.

Conversion Strategies from Hydroxybenzyl Alcohols

The synthesis of this compound from its corresponding benzyl (B1604629) alcohol, 2-hydroxy-3-methoxybenzyl alcohol, represents a direct and efficient pathway. This transformation circumvents the need for multi-step sequences that often involve protection and deprotection of the phenolic hydroxyl group. Research has demonstrated the feasibility of a one-step conversion of hydroxybenzyl alcohols to hydroxyphenylacetonitriles.

A significant advancement in this area involves the direct displacement of the benzylic hydroxyl group with a cyanide moiety. This process is typically carried out in a polar aprotic solvent, which facilitates the reaction. A patented method outlines the conversion of hydroxybenzyl alcohols to their corresponding phenylacetonitriles by reacting them with a cyanide source, such as potassium cyanide or hydrocyanic acid, in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.org While the patent provides specific examples for isomers like 3-methoxy-4-hydroxybenzyl alcohol and 2-hydroxybenzyl alcohol, the underlying principle is directly applicable to the synthesis of this compound.

The reaction generally proceeds by dissolving the hydroxybenzyl alcohol in a solvent like DMSO, followed by the addition of a cyanide salt. The mixture is then heated to temperatures typically ranging from 110°C to 140°C to drive the reaction to completion. wikipedia.org The use of an acid, such as acetic acid, can also be employed to facilitate the reaction when using a cyanide salt. wikipedia.org This one-step process offers a significant advantage over classical methods, which often involve the conversion of the alcohol to a more reactive benzyl halide intermediate before cyanation. Such classical two-step approaches, while effective for related compounds like the synthesis of p-methoxyphenylacetonitrile from anisyl alcohol via an anisyl chloride intermediate, are rendered less efficient by the direct conversion method.

Detailed findings from related syntheses suggest that high yields can be achieved through this direct approach. For instance, the reaction of 3-methoxy-4-hydroxybenzyl alcohol with hydrocyanic acid in DMSO at 125°C has been reported to yield the corresponding nitrile in 82% yield. wikipedia.org Similarly, the reaction of 2-hydroxybenzyl alcohol with potassium cyanide and acetic acid in DMSO at 125°C provides the nitrile product. wikipedia.org These examples underscore the robustness of this synthetic strategy for the preparation of hydroxyphenylacetonitriles.

Table 1: Reaction Conditions for Conversion of Hydroxybenzyl Alcohols to Phenylacetonitriles

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Methoxy-4-hydroxybenzyl alcohol | KCN, Acetic Acid | DMSO | 125 | 88 | wikipedia.org |

| 3-Methoxy-4-hydroxybenzyl alcohol | HCN | DMSO | 125 | 82 | wikipedia.org |

| 2-Hydroxybenzyl alcohol | KCN, Acetic Acid | DMSO | 125 | - | wikipedia.org |

Derivatization from Related Arylacetonitriles

An alternative and highly regioselective approach to synthesizing this compound involves the derivatization of a more readily available arylacetonitrile precursor, namely 3-methoxyphenylacetonitrile. This strategy hinges on the introduction of a hydroxyl group at the C2 position of the benzene (B151609) ring, ortho to the existing methoxy (B1213986) group. A powerful technique for achieving such specific aromatic functionalization is Directed ortho-Metalation (DoM) .

The principle of DoM relies on the use of a Directed Metalation Group (DMG) on the aromatic ring. nih.gov A DMG is a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation by the strong base to the adjacent ortho position, creating a specific aryllithium intermediate. nih.govbaranlab.org The methoxy group (-OCH₃) is a well-established and effective DMG. nih.gov In the case of 3-methoxyphenylacetonitrile, the methoxy group at C3 can direct the lithiation to the C2 position.

The general mechanism for the DoM-based synthesis of this compound from 3-methoxyphenylacetonitrile would proceed as follows:

Directed ortho-Lithiation: 3-Methoxyphenylacetonitrile is treated with a strong organolithium base, such as n-BuLi or sec-BuLi, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The methoxy group directs the deprotonation specifically to the C2 position, forming 2-lithio-3-methoxyphenylacetonitrile.

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with a suitable electrophilic oxygen source to introduce the hydroxyl group. Common electrophiles for this purpose include molecular oxygen (O₂), followed by a reductive workup, or more sophisticated reagents like molybdenum peroxide (MoO₅) or tri-n-butylborate followed by oxidation with hydrogen peroxide.

While the cyanomethyl group (-CH₂CN) itself can be deprotonated at the benzylic position, the conditions for aromatic C-H activation via DoM are typically distinct and can be controlled to favor ortho-lithiation. The choice of the organolithium reagent and reaction conditions is crucial to achieving the desired regioselectivity. The cooperative effect of the methoxy group as a primary DMG would strongly favor lithiation at the C2 position over other positions on the aromatic ring. organic-chemistry.org

This DoM strategy offers a high degree of regiocontrol, which is often difficult to achieve with traditional electrophilic aromatic substitution methods, where a mixture of ortho and para isomers is commonly obtained. The ability to precisely install a hydroxyl group at the desired position makes DoM a powerful tool for the synthesis of highly substituted aromatic compounds like this compound.

Table 2: Key Reagents in Directed ortho-Metalation

| Reagent Type | Examples | Function |

| Directed Metalation Group (DMG) | -OCH₃, -CONR₂, -SO₂NR₂ | Directs lithiation to the ortho position |

| Organolithium Base | n-BuLi, sec-BuLi, t-BuLi | Strong base for deprotonation |

| Chelating Agent | TMEDA | Breaks up organolithium aggregates, increasing reactivity |

| Electrophilic Oxygen Source | O₂, MoO₅, B(OnBu)₃/H₂O₂ | Introduces the hydroxyl group onto the aryllithium intermediate |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Methoxyphenylacetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides a detailed view of the atomic-level structure of 2-Hydroxy-3-methoxyphenylacetonitrile by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is crucial for confirming the presence and connectivity of protons in the molecule. The expected spectrum for this compound would feature distinct signals for the aromatic protons, the methylene (B1212753) protons, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, methoxy, and cyanomethyl groups).

The aromatic region would display a complex pattern for the three adjacent protons on the benzene (B151609) ring. Based on data from related compounds like (3-Methoxyphenyl)acetonitrile and other substituted phenols, these protons would likely appear as multiplets in the range of 6.8 to 7.4 ppm. chemicalbook.comchemicalbook.com The methylene protons (-CH₂CN) adjacent to the aromatic ring are expected to produce a singlet at approximately 3.7 ppm. chemicalbook.com The methoxy group (-OCH₃) protons would also appear as a sharp singlet, typically around 3.8 to 3.9 ppm. chemicalbook.comchemicalbook.com The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature, but it is expected to be downfield due to the deshielding effects and potential hydrogen bonding. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ar-H | 6.8 - 7.4 | Multiplet | Three protons on the aromatic ring, with shifts influenced by -OH and -OCH₃ groups. |

| -OH | Variable (e.g., 5.0 - 6.0) | Broad Singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. |

| -OCH₃ | ~3.85 | Singlet | Typical range for a methoxy group attached to an aromatic ring. chemicalbook.com |

| -CH₂CN | ~3.70 | Singlet | Methylene protons adjacent to the nitrile and aromatic ring. chemicalbook.com |

Note: Predicted values are based on data from structurally similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The nitrile carbon (-C≡N) is characteristically found in the 115-120 ppm range. libretexts.org The methylene carbon (-CH₂CN) would appear further upfield. chemicalbook.com

The six aromatic carbons will have shifts between approximately 110 and 150 ppm. libretexts.org The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) are significantly deshielded and appear further downfield. libretexts.orgoregonstate.edu Specifically, the carbon bearing the hydroxyl group (C-2) and the carbon bearing the methoxy group (C-3) will have distinct chemical shifts influenced by these electronegative atoms. The methoxy carbon (-OCH₃) itself typically resonates in the 55-60 ppm range. libretexts.orgresearchgate.net Analysis of related compounds such as 2-methoxyphenylacetonitrile (B128560) and other methoxyphenols helps in the precise assignment of these signals. chemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN (Nitrile) | ~117 | Characteristic shift for a nitrile carbon. libretexts.org |

| -CH₂CN (Methylene) | ~20-25 | Aliphatic carbon adjacent to a nitrile and aromatic ring. |

| -OCH₃ (Methoxy) | ~56 | Typical shift for a methoxy carbon on a benzene ring. researchgate.net |

| C1 (C-CH₂CN) | ~120-125 | Aromatic carbon attached to the cyanomethyl group. |

| C2 (C-OH) | ~145-150 | Deshielded by the directly attached, electron-withdrawing hydroxyl group. |

| C3 (C-OCH₃) | ~148-152 | Deshielded by the directly attached, electron-withdrawing methoxy group. |

| C4, C5, C6 | ~110-130 | Aromatic carbons whose shifts are influenced by the substitution pattern. |

Note: Predicted values are based on data from structurally similar compounds and established chemical shift increments.

While ¹H and ¹³C NMR are standard, multinuclear NMR techniques could provide deeper insights into the heteroatoms (O, N) of this compound.

¹⁷O NMR: Although challenging due to low natural abundance and quadrupolar broadening, ¹⁷O NMR could distinguish between the two different oxygen environments: the hydroxyl (-OH) and the methoxy (-OCH₃) groups. The chemical shifts would be sensitive to the electronic environment and, notably, to the hydrogen bonding involving these groups.

¹⁵N or ¹⁴N NMR: These techniques can be used to probe the nitrogen atom of the nitrile group (-C≡N). ¹⁵N NMR, though requiring isotopic enrichment or longer acquisition times, provides sharper signals and more precise chemical shift information, confirming the electronic state of the nitrile functional group. The chemical shift is a sensitive indicator of the electronic structure of the cyano group. kinampark.com

Experimental data for these specific nuclei in this compound are not widely reported, but their application represents a potential avenue for more detailed structural elucidation. kinampark.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is a powerful tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

-OH Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in phenols. libretexts.orglibretexts.org Its broadness is a strong indicator of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. libretexts.org The aliphatic C-H stretching from the methylene (-CH₂) and methoxy (-CH₃) groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org

-C≡N Stretch: The nitrile group has a very sharp and distinct stretching vibration that appears in the 2200-2260 cm⁻¹ region. libretexts.orgresearchgate.net This is a highly diagnostic peak for the presence of the acetonitrile (B52724) moiety.

C=C Stretch: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region. chemrxiv.org

C-O Stretch: The C-O stretching vibrations for the aryl ether (Ar-O-CH₃) and the phenol (B47542) (Ar-OH) would be found in the fingerprint region, typically between 1200 and 1300 cm⁻¹. chemrxiv.org

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 (broad) | Phenolic -OH | O-H Stretch |

| 3000 - 3100 | Aromatic C-H | C-H Stretch |

| 2850 - 2960 | Aliphatic C-H (-CH₂, -CH₃) | C-H Stretch |

| 2200 - 2260 (sharp) | Nitrile (-C≡N) | C≡N Stretch |

| 1450 - 1600 | Aromatic Ring | C=C Stretch |

| 1200 - 1300 | Aryl Ether & Phenol | C-O Stretch |

The FT-IR spectrum provides significant insight into the intramolecular hydrogen bonding present in this compound. Due to the ortho positioning of the hydroxyl and methoxy groups, a stable five-membered ring can be formed via an intramolecular hydrogen bond (O-H···O-CH₃).

This interaction is evident in the O-H stretching band. Compared to a "free" non-hydrogen-bonded hydroxyl group, which would show a sharp peak around 3600 cm⁻¹, the intramolecular hydrogen bond in this molecule causes the O-H band to broaden and shift to a lower frequency (red-shift), often centered around 3300-3500 cm⁻¹. chemrxiv.orgrsc.org Studies on the structurally analogous compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) confirm that this type of intramolecular hydrogen bond between the vicinal hydroxyl and methoxy groups is a dominant conformational feature. researchgate.netresearchgate.net The strength of this bond directly influences the position and shape of the O-H absorption band, making FT-IR a key tool for probing such non-covalent interactions. unh.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₉H₉NO₂, the exact mass can be calculated by summing the precise masses of its constituent atoms. The validation process involves comparing this theoretical exact mass with the experimentally measured m/z value obtained from an HRMS instrument, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula. nih.gov

The molecular formula is validated by observing the molecular ion peak [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. The minuscule difference between the observed and calculated mass, known as the mass error, is a key indicator of a correct assignment.

Table 1: Theoretical HRMS Data for this compound (C₉H₉NO₂) *

| Ion Species | Calculated m/z |

| [M+H]⁺ (Protonated Molecule) | 164.07061 |

| [M+Na]⁺ (Sodium Adduct) | 186.05255 |

| [M-H]⁻ (Deprotonated Molecule) | 162.05605 |

This table presents theoretical values. Experimental validation would involve comparing these figures with data from an HRMS instrument, with an expected mass error of <5 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the 190–800 nm range. uobabylon.edu.iq The absorption of photons promotes electrons from lower energy orbitals (ground state) to higher energy orbitals (excited state). The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule responsible for absorbing light.

The structure of this compound contains a substituted benzene ring, which is a primary chromophore. The electronic spectrum of benzene and its derivatives is typically characterized by two main absorption bands originating from π → π* transitions. nist.gov The presence of substituents—the hydroxyl (-OH), methoxy (-OCH₃), and cyanomethyl (-CH₂CN) groups—modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity. mdpi.comscilit.com

The hydroxyl and methoxy groups are auxochromes with non-bonding electrons (n electrons) that can interact with the π-system of the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths. The nitrile group can also participate in conjugation. The resulting spectrum is a composite of these influences, revealing the extent of electronic conjugation within the molecule.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Description |

| π → π | Substituted Benzene Ring | ~230 - 280 | An intense absorption band characteristic of the aromatic system, modified by auxochromic substituents. researchgate.net |

| n → π | Oxygen atoms in -OH, -OCH₃ | ~270 - 300 | A weaker, often symmetry-forbidden transition involving the non-bonding electrons of the oxygen atoms. masterorganicchemistry.com |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. While a specific crystal structure for this compound is not available in the open literature, analysis of closely related structures, such as its structural isomer vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), provides a strong basis for understanding its solid-state characteristics. researchgate.netnih.gov

Determination of Molecular Geometry and Conformation

SCXRD analysis would precisely define the molecular geometry of this compound. It would confirm the planarity of the benzene ring and determine the exact bond lengths and angles for all constituent atoms. Of particular interest is the conformation of the methoxy (-OCH₃) and cyanomethyl (-CH₂CN) groups relative to the hydroxyl (-OH) group and the aromatic ring. For instance, in the related molecule vanillin, the methoxy group is typically found to be coplanar with the benzene ring. researchgate.net An intramolecular hydrogen bond between the ortho-hydroxyl group and the methoxy oxygen is a key conformational determinant in related 2-substituted phenols, influencing the orientation of these groups. acs.orgresearchgate.net

Elucidation of Supramolecular Self-Assembly in Crystalline Phase

Beyond the structure of a single molecule, SCXRD reveals how molecules pack together in the crystal lattice, a phenomenon known as supramolecular self-assembly. nih.gov The analysis of vanillin polymorphs shows that molecules are often linked into chains or other motifs through intermolecular interactions. researchgate.net For this compound, the hydroxyl group, the nitrile nitrogen, and the methoxy oxygen are all potential sites for forming hydrogen bonds, which would be the primary drivers of self-assembly. The resulting crystal packing would dictate the material's macroscopic properties, such as density and melting point. Studies on co-crystals of vanillin demonstrate how these interactions can be engineered to form complex multi-component assemblies. rsc.org

Analysis of Chiral Discrimination and Enantiomeric Forms in Solid State

This compound is an achiral molecule as it does not possess a stereocenter. However, many of its derivatives, particularly those related to mandelonitrile, are chiral. wikipedia.org Mandelonitrile (2-hydroxy-2-phenylacetonitrile) and its derivatives are classic subjects in the study of chirality. nih.gov Should a derivative of this compound be synthesized that is chiral (for example, by substitution at the benzylic carbon), SCXRD would be the ultimate tool for its analysis.

For a racemic mixture of a chiral derivative, SCXRD can distinguish between a racemic compound (both enantiomers in the same unit cell) and a conglomerate (a physical mixture of separate enantiomerically pure crystals). In cases of chiral resolution through diastereomeric co-crystals, SCXRD can elucidate the specific interactions between the chiral molecule and a chiral resolving agent that enable the separation. nih.govrsc.org

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

SCXRD provides unequivocal evidence and precise geometric details of intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: The most significant interaction would be the hydrogen bond originating from the phenolic -OH group. This group can act as a hydrogen bond donor. Potential acceptors within the structure include the nitrogen atom of the nitrile group, the oxygen atom of the methoxy group, and the hydroxyl oxygen of a neighboring molecule. modgraph.co.ukubc.ca The analysis of vanillin crystal structures confirms the presence of strong O-H···O hydrogen bonds that link molecules into chains. researchgate.net A similar network would be expected for this compound.

π-π Stacking: As an aromatic compound, this compound has the potential for π-π stacking interactions between the benzene rings of adjacent molecules. researchgate.net These interactions, while weaker than hydrogen bonds, play a crucial role in the dense packing of aromatic crystals. SCXRD can measure the centroid-to-centroid distance and the displacement between stacked rings, distinguishing between face-to-face, parallel-displaced, or T-shaped arrangements. wikipedia.orgnih.gov The presence of electron-donating (-OH, -OCH₃) and weakly withdrawing (-CH₂CN) groups influences the quadrupole moment of the aromatic ring, which in turn modulates the geometry and strength of these stacking interactions. nih.gov

Advanced Thermal Analysis (DSC, TGA) for Stability and Decomposition Studies

Advanced thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for characterizing the thermal stability and decomposition profile of chemical compounds. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and decomposition. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information about its thermal stability and the kinetics of its decomposition.

For this compound, specific DSC and TGA data are not detailed in the available scientific literature. However, some predicted physical properties that are relevant to thermal behavior have been calculated.

| Property | Value | Unit | Source |

| Normal Melting Point (Tfus) | 429.07 | K | chemeo.com |

| Normal Boiling Point (Tboil) | 642.10 | K | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 21.20 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 64.47 | kJ/mol | chemeo.com |

This table is based on calculated properties and not on experimental thermal analysis.

The compound has been identified as a decomposition product in studies on simmondsin (B162361), a component of jojoba seed meal. When simmondsin is treated with sodium hydroxide (B78521), it decomposes, yielding D-glucose and this compound as the end products. nih.govresearchgate.netacs.orgdocumentsdelivered.com This indicates that the formation of this compound can be a result of the breakdown of a more complex molecule under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Compound Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. It is particularly effective for the detection of trace-level impurities. The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties, and the mass spectrometer then identifies them by measuring their mass-to-charge ratio.

In the context of this compound, GC-MS has been utilized for its identification in various matrices. For instance, it has been identified as a chemical component in the essential oil of Kelussia odoratissima, a medicinal plant. areeo.ac.ir Furthermore, GC-MS analysis has been instrumental in identifying this compound as a product of simmondsin decomposition. acs.orgresearchgate.net A patent for anaplastic lymphoma kinase modulators also mentions the use of GC/MS in a synthetic procedure involving a derivative of this compound, although specific data on trace compound detection is not provided. google.com

A detailed analysis of trace compounds within a bulk sample of this compound using GC-MS would involve developing a specific method to separate the main compound from any potential impurities, which could include starting materials from its synthesis, by-products, or degradation products. While the literature confirms the compound's amenability to GC-MS analysis, dedicated studies on its trace impurity profile are not currently available.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 3 Methoxyphenylacetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic potential. researchgate.netwuxiapptec.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic potential. researchgate.netwuxiapptec.com

For 2-Hydroxy-3-methoxyphenylacetonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen atoms of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The LUMO, in contrast, would likely be centered on the electron-withdrawing acetonitrile (B52724) (-CH₂CN) group, particularly the π* orbitals of the C≡N triple bond. openstax.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, whereas a large gap implies greater stability. researchgate.net

Table 1: Conceptual Frontier Orbital Properties of this compound

This table illustrates the type of data generated from a DFT analysis of the frontier molecular orbitals. The values are conceptual and serve to demonstrate the principles discussed.

| Parameter | Conceptual Value (eV) | Description |

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.85 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. researchgate.net |

The distribution of electrons within a molecule is not uniform; it dictates the regions that are prone to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, generated through DFT calculations. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. avogadro.cc

For this compound, an MEP analysis would predict:

Negative Potential (Red/Yellow): These regions of high electron density are nucleophilic centers. They would be concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the nitrile group. avogadro.ccresearchgate.net

Positive Potential (Blue): These electron-deficient regions are electrophilic centers. The most positive potential would be found around the acidic hydrogen atom of the hydroxyl group, with another electrophilic site at the carbon atom of the nitrile group. openstax.orglibretexts.org

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will interact with other charged or polar species, facilitating charge transfer processes. nih.gov

Reaction Path Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the pathway of lowest energy from reactants to products. Reaction path analysis is a computational technique used to map this trajectory. A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. libretexts.org

Modeling the transition states for reactions involving this compound can provide invaluable mechanistic insights. For instance, in the hydrolysis of the nitrile group to a carboxylic acid, computational modeling can determine the structure and energy of the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon. openstax.orglibretexts.org Similarly, for its synthesis, modeling can help optimize reaction conditions by calculating the activation energies for different proposed pathways. acs.org While specific studies on this molecule are not available, the methodology remains a powerful predictive tool in computational chemistry. libretexts.org

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that varies the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. karazin.ua

For this compound, conformational analysis is particularly important due to the rotational freedom of the substituent groups. The key factors determining the final geometry are the dihedral angles describing the orientation of the hydroxyl, methoxy, and acetonitrile groups relative to the plane of the benzene (B151609) ring. A significant interaction would be the potential for intramolecular hydrogen bonding between the hydrogen of the ortho-hydroxyl group and the oxygen of the adjacent methoxy group, which would stabilize a specific planar conformation. acs.orgucalgary.ca The optimization process computationally explores these possibilities to identify the global minimum on the potential energy surface.

Quantum Descriptors for Reactivity and Selectivity Prediction

Beyond the visual aids of HOMO/LUMO and MEP maps, quantitative metrics known as quantum descriptors can be calculated to predict reactivity. rsc.orgscielo.org.mx These descriptors are derived from the electronic structure and provide a numerical basis for comparing the chemical behavior of different molecules. researchgate.net

Key global reactivity indices include:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. More negative values indicate a better electron acceptor. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.netnih.gov

Table 2: Conceptual Global Reactivity Descriptors for this compound

| Descriptor | Formula | Conceptual Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 5.80 | Energy required to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.95 | Energy released when an electron is added; indicates electrophilicity. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -3.375 | Measures electron escaping tendency. |

| Chemical Hardness (η) | η = (EHOMO - ELUMO) / 2 | 2.425 | Indicates resistance to charge transfer; a measure of stability. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.34 | Quantifies the overall electrophilic nature of the molecule. nih.gov |

Local Reactivity Indices (e.g., Fukui Function)

Electrostatic Potential (ESP) Surface Mapping

Specific research detailing the electrostatic potential (ESP) surface mapping of this compound could not be located in published studies. An ESP map would illustrate the electron density distribution and highlight regions of positive and negative electrostatic potential, which is fundamental for predicting non-covalent interactions and the molecule's interaction with biological targets.

Theoretical Spectroscopic Data Prediction (NMR, IR, UV-Vis)

Biological Activities and Pharmacological Potential of 2 Hydroxy 3 Methoxyphenylacetonitrile and Its Analogs

Antimicrobial Research

The antimicrobial potential of 2-Hydroxy-3-methoxyphenylacetonitrile and its analogs has been a subject of growing interest. Research in this area has explored their effectiveness against a range of microbial pathogens, including bacteria and fungi, and has begun to uncover the underlying mechanisms of their antimicrobial action.

In Vitro Efficacy against Bacterial Strains (Gram-positive, Gram-negative)

Studies on compounds structurally related to this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. For instance, 2-Methoxyphenylacetonitrile (B128560), an analog, has shown efficacy against Staphylococcus aureus and Bacillus subtilis. The mechanism of action for these related compounds is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

While direct data on the broad-spectrum activity of this compound is still emerging, the activity of its analogs provides a strong rationale for further investigation into its efficacy against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of 2-Methoxyphenylacetonitrile (an Analog)

| Bacterial Strain | Type | Activity |

| Staphylococcus aureus | Gram-positive | Active |

| Bacillus subtilis | Gram-positive | Active |

Antifungal Properties and Mechanism of Action

The antifungal properties of hydroxylated and methoxylated phenyl compounds have been an area of active research. While specific studies on the antifungal activity of this compound are limited, research on analogous compounds provides valuable insights. For example, 6'-Hydroxy-3'-methoxy-mitorubrin, a compound with similar functional groups, has been shown to potentiate the activity of miconazole (B906) against Candida albicans. nih.gov This suggests that this compound may also possess or enhance antifungal effects. The proposed mechanisms for related compounds often involve the disruption of the fungal cell membrane or interference with essential cellular processes.

Enzyme Inhibition as a Mechanism for Antimicrobial Effects

A key aspect of the antimicrobial activity of many phenolic compounds is their ability to inhibit microbial enzymes. While the specific enzymatic targets of this compound are yet to be fully elucidated, it is hypothesized that its antimicrobial effects could be attributed to the inhibition of enzymes crucial for microbial survival. This could include enzymes involved in cell wall synthesis, protein synthesis, or metabolic pathways. Further research is needed to identify the specific enzymes inhibited by this compound and to understand the structure-activity relationships that govern this inhibition.

Anti-Cancer and Cytotoxic Investigations

In addition to its antimicrobial potential, this compound and its analogs are being investigated for their cytotoxic effects against cancer cells. These studies aim to understand how these compounds can induce cancer cell death and inhibit tumor growth.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Research has shown that various chalcones and other phenolic compounds can induce apoptosis in cancer cell lines. researchgate.net For instance, studies on compounds with similar structural motifs to this compound have demonstrated the induction of apoptosis in human leukemia cells by down-regulating anti-apoptotic proteins like Bcl-2. researchgate.net The combination of certain drugs has also been shown to induce apoptosis in cervical cancer cell lines through the intrinsic caspase-3 pathway. nih.gov Although direct evidence for this compound is still needed, these findings suggest that it may also trigger apoptotic pathways in cancer cells.

Inhibition of Cell Proliferation Pathways

The uncontrolled proliferation of cells is a hallmark of cancer. Several signaling pathways, such as the STAT3 and PI3K/AKT/mTOR pathways, are often dysregulated in cancer, leading to continuous cell growth. nih.govnih.gov Research into compounds with structural similarities to this compound has indicated that they can inhibit these critical proliferation pathways. For example, 5-methoxytryptophan (B613034) has been shown to sensitize head and neck squamous carcinoma cells to cisplatin (B142131) by inhibiting the STAT3 pathway. nih.gov Similarly, a triple-drug combination has been found to inhibit the mTOR pathway in cervical cancer cells. nih.gov These findings provide a basis for investigating whether this compound can exert its anti-cancer effects by targeting these or other cell proliferation pathways.

Selectivity Studies against Specific Cancer Cell Lines (e.g., M-HeLa, K-562, MCF-7) vs. Normal Cells

The selective targeting of cancer cells over normal, healthy cells is a primary goal in the development of anticancer agents. Research into compounds structurally related to this compound has shown promise in achieving this selectivity. For instance, derivatives of natural products like stilbene (B7821643) have demonstrated strong, targeted antiproliferative activity against cancer cells while exhibiting low toxicity towards normal cells when a cyano (nitrile) group is introduced into their structure. nih.gov This suggests that the nitrile moiety, a key feature of this compound, could be crucial for selective anticancer effects. nih.gov

Similarly, studies on hydroxytyrosol (B1673988), a phenolic compound found in olive oil, and its synthetic derivatives have shown a greater cytotoxic effect in cancer cells compared to their non-malignant counterparts. nih.gov For example, native hydroxytyrosol and its derivatives, hydroxytyrosyl acetate (B1210297) (HT-Ac) and ethyl hydroxytyrosyl ether (HT-Et), displayed a more potent antiproliferative effect against prostate cancer cells (PC-3 and 22Rv1) than against non-malignant prostate cells (RWPE-1). nih.gov The selectivity index (SI), which is the ratio of the IC₅₀ (half-maximal inhibitory concentration) in normal cells to that in cancer cells, is a key metric. An SI value greater than 1.0 indicates that a compound is more active against cancer cells and less cytotoxic to normal cells. researchgate.net While specific IC₅₀ values for this compound against M-HeLa, K-562, and MCF-7 are not detailed in the reviewed literature, the data from analogous compounds underscores the potential for this structural class to achieve favorable selectivity.

Table 1: Example Selectivity of Analogous Compounds Against Cancer vs. Normal Cells

This table presents data for compounds analogous to this compound to illustrate the concept of selectivity. Data for the specific target compound was not available in the provided sources.

| Compound | Cancer Cell Line | IC₅₀ (µM) in Cancer Cells | Normal Cell Line | IC₅₀ (µM) in Normal Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Compound 45 (Quinazolinone derivative) | A549 (Lung) | 0.52 | BEAS-2B (Normal Lung) | 0.22 | 0.42 | researchgate.net |

| Compound 45 (Quinazolinone derivative) | H1975 (Lung) | 0.067 | BEAS-2B (Normal Lung) | 0.22 | 3.28 | researchgate.net |

| Hydroxytyrosol (HT) | PC-3 (Prostate) | ~100 | RWPE-1 (Normal Prostate) | >100 | >1 | nih.gov |

| Hydroxytyrosyl Acetate (HT-Ac) | PC-3 (Prostate) | ~30 | RWPE-1 (Normal Prostate) | >100 | >3.3 | nih.gov |

| Ethyl Hydroxytyrosyl Ether (HT-Et) | PC-3 (Prostate) | ~10 | RWPE-1 (Normal Prostate) | >30 | >3 | nih.gov |

| Compound 6b (HDAC Inhibitor) | MCF-7 (Breast) | 45.7 | MCF-10A (Normal Breast) | 154.6 | 3.38 | researchgate.net |

Enzyme Modulation and Inhibition Studies

Cytochrome P450 (CYP) Enzyme Interactions (CYP1A2, CYP2C19, CYP2C9)

Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily responsible for the metabolism of drugs and other foreign substances (xenobiotics). d-nb.infonih.gov The major isoforms involved in drug metabolism include CYP1A2, CYP2C9, and CYP2C19, which collectively metabolize a significant percentage of medications. d-nb.info Interactions with these enzymes, either through inhibition or induction, can lead to significant drug-drug interactions, potentially causing adverse reactions or therapeutic failure. fda.gov

The potential for a compound like this compound to interact with these enzymes is an important area of study. In vitro assays using human liver microsomes or recombinant CYP enzymes are standard methods for evaluating these interactions. nih.govnih.gov These studies measure the ability of a compound to inhibit the metabolism of known, selective substrates for each CYP isoform. fda.govresearchgate.net For example, phenacetin (B1679774) is a probe substrate for CYP1A2, diclofenac (B195802) for CYP2C9, and S-mephenytoin for CYP2C19. fda.gov While specific inhibitory data for this compound was not found, studies on other natural compounds, such as β-eudesmol, have shown significant inhibitory effects on CYP2C19, highlighting the potential for such interactions. nih.gov

Table 2: Examples of Selective Substrates and Inhibitors for Key CYP Isoforms

| CYP Isoform | Selective Substrate(s) | Selective Inhibitor(s) | Reference |

|---|---|---|---|

| CYP1A2 | Phenacetin, Theophylline | α-Naphthoflavone, Furafylline | fda.govnih.gov |

| CYP2C9 | Diclofenac, S-warfarin | Sulfaphenazole, Tienilic acid | fda.govnih.gov |

| CYP2C19 | S-mephenytoin, Omeprazole | Ticlopidine, N-3-benzyl-nirvanol | fda.govnih.gov |

Lipoxygenase Inhibition (e.g., 12-LOX) by Derivatives

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive metabolites involved in inflammatory responses. nih.govrsc.org In particular, the platelet-type 12-lipoxygenase (12-LOX) has been identified as a therapeutic target for a range of conditions, including thrombosis, diabetes, and cancer. nih.govnih.gov

Research has led to the identification of potent and selective inhibitors of 12-LOX based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which is structurally related to this compound. nih.gov Medicinal chemistry optimization of this scaffold has produced compounds with nanomolar potency against 12-LOX and high selectivity over other LOX and cyclooxygenase (COX) enzymes. nih.gov For example, compounds designated 35 and 36 in one study demonstrated significant inhibition of 12-LOX. nih.gov This indicates that the 2-hydroxy-3-methoxy-substituted phenyl ring is a key pharmacophoric element for potent 12-LOX inhibition.

Table 3: 12-Lipoxygenase Inhibitory Activity of Selected Analogous Compounds

This table presents data for compounds analogous to this compound to illustrate 12-LOX inhibition.

| Compound | Description | IC₅₀ for 12-LOX | Key Findings | Reference |

|---|---|---|---|---|

| Compound 35 | 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide (B165840) derivative | Potent (nM range) | Potent and selective 12-LOX inhibitor with favorable ADME properties. | nih.gov |

| Compound 36 | 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivative | Potent (nM range) | Inhibits PAR-4 induced aggregation in human platelets and reduces 12-HETE in β-cells. | nih.gov |

| MY3-469 | 3-methoxytropolone (B1213881) | 1.8 µM | Potent and selective inhibitor of 12-lipoxygenase. | nih.gov |

Mechanisms of Enzyme Binding and Activity Modulation

The binding of molecules to enzymes like Cytochrome P450 and lipoxygenases is a complex process that initiates their modulation. For CYP enzymes, substrate binding often causes a detectable spectral shift and a change in the spin state of the heme iron, which is a prerequisite for the enzyme's catalytic cycle. nih.govnih.gov The active site can be complex, with some models proposing a two-site mechanism that can account for different classes of CYP behavior and interactions between substrates and products. nih.gov

In the case of 12-LOX, the active site contains a catalytic non-heme iron (Fe²⁺) atom. nih.gov High-resolution structural studies have revealed that the enzyme can exist in different oligomeric states and that the active site can adopt "open" or "closed" conformations, which influences substrate access and inhibitor binding. nih.gov Potent inhibitors, such as the benzenesulfonamide derivatives related to this compound, are thought to exert their effect by binding within this active site, thereby blocking the oxidation of fatty acid substrates. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Hydroxyl and Nitrile Groups on Biological Reactivity

The biological activity of this compound is significantly influenced by its key functional groups: the phenolic hydroxyl (-OH) group and the nitrile (-C≡N) group.

The hydroxyl group is a ubiquitous functional group in biologically active molecules. researchgate.net Its ability to form strong hydrogen bonds is crucial for ligand-to-target binding and can influence a molecule's hydrophilicity and bioavailability. researchgate.net Studies on natural compounds have shown that phenolic hydroxyl groups often have a beneficial effect on antioxidant and antiproliferative activities. pjmhsonline.compjmhsonline.com Altering the position or modifying the hydroxyl group can significantly affect a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can shift its receptor affinity and metabolic processing. researchgate.net

The nitrile group is a small, polar functional group that can act as a strong hydrogen bond acceptor. nih.gov In medicinal chemistry, it is often used as a bioisostere, capable of functioning as a surrogate for hydroxyl or carboxyl groups. nih.gov The introduction of a nitrile group can improve a molecule's pharmacokinetic properties, such as solubility. nih.gov Furthermore, the presence of a nitrile group has been linked to potent and selective anticancer activity in some molecular scaffolds, suggesting it plays a critical role in the molecule's interaction with its biological targets. nih.govrcsi.com

Impact of Aromatic Substituents and Core Structure Modifications on Efficacy

The biological efficacy of phenylacetonitrile (B145931) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the core structure. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, general principles can be drawn from research on analogous compounds.

The substitution pattern on the phenyl ring plays a critical role in modulating the biological activity of this class of compounds. For instance, in studies of related phenethylamine (B48288) derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring has been shown to have a positive effect on binding affinity to specific receptors. biomolther.org The arrangement and electronic properties of these substituents can influence the molecule's polarity, lipophilicity, and ability to interact with biological targets. In the case of this compound, the hydroxyl and methoxy (B1213986) groups at the 2nd and 3rd positions, respectively, are key determinants of its chemical properties and, by extension, its pharmacological potential.

Modifications to the core structure can also lead to significant changes in efficacy. Research on other bicyclic and heterocyclic compounds has demonstrated that altering the core scaffold can impact biological activity. For example, in a series of 1-benzyl-5-aryltetrazoles, SAR studies were conducted on both the benzyl (B1604629) and phenyl moieties, indicating that both parts of the core structure are important for activity. nih.gov Similarly, for derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, modifications to the aromatic and furyl rings were a key focus of SAR studies. nih.gov This suggests that the phenylacetonitrile core of this compound is a critical pharmacophore that can be modified to tune its biological effects.

The table below summarizes the general impact of aromatic substituents and core structure modifications on the efficacy of phenylacetonitrile-related compounds, based on available research.

| Modification Type | General Impact on Efficacy | Supporting Evidence from Analogous Compounds |